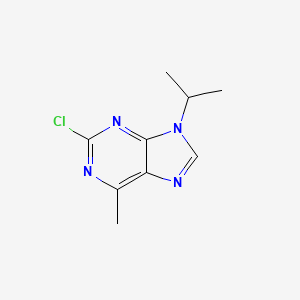
2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxycyclobutyl)acetic acid, also known as 3-methoxycyclobutylacetic acid (MCA) is a mixture of two diastereomers, (R)- and (S)-MCA. It has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicine, industry, and research. MCA is an organic acid with a cyclic structure that is composed of four carbon atoms linked together in a ring, with a methoxy group attached to one of the carbons. It is a relatively stable compound, resistant to degradation and oxidation, and has a wide range of solubility in organic solvents.
Applications De Recherche Scientifique
MCA has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicine, industry, and research. MCA has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been used as a substrate for the synthesis of various compounds, such as prostaglandins and leukotrienes. In addition, MCA has been studied for its potential use as an antifungal agent, as well as for its ability to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of MCA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is thought that MCA binds to these enzymes and inhibits their activity, thus preventing the formation of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
MCA has been found to have a variety of biochemical and physiological effects. In animal studies, MCA has been found to reduce inflammation, reduce pain, and improve wound healing. In addition, MCA has been found to reduce the production of certain pro-inflammatory compounds, such as prostaglandins and leukotrienes. It has also been found to reduce the production of certain cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
MCA has several advantages for use in lab experiments. It is a relatively stable compound, resistant to degradation and oxidation, and has a wide range of solubility in organic solvents. Furthermore, MCA has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, there are some limitations to using MCA in lab experiments. For example, MCA is a relatively expensive compound, and its solubility in water is limited. In addition, the mechanism of action of MCA is not yet fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
The potential applications of MCA are numerous and varied. Further research into the mechanism of action of MCA is needed in order to fully understand its effects and potential uses. In addition, further studies are needed to explore the potential therapeutic applications of MCA, such as its use as an anti-inflammatory or an antifungal agent. Furthermore, studies are needed to explore the potential industrial applications of MCA, such as its use as a substrate for the synthesis of various compounds. Finally, research is needed to explore the potential use of MCA as a tool for the detection and diagnosis of certain diseases and conditions.
Méthodes De Synthèse
MCA can be synthesized from a variety of starting materials, including ethyl acetoacetate, cyclobutanol, and cyclobutyl methyl ketone. The most commonly used method for the synthesis of MCA is the reaction of cyclobutanol with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of diastereomers, which can then be separated by chromatography or other techniques.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methoxycyclobutyl)acetic acid involves the following steps: protection of the carboxylic acid group, formation of the cyclobutane ring, and deprotection of the carboxylic acid group.", "Starting Materials": [ "Methyl 2-bromoacetate", "Sodium methoxide", "Cyclobutene", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Methyl 2-bromoacetate is reacted with sodium methoxide in diethyl ether to form methyl 2-methoxyacetate.", "Step 2: Cyclobutene is reacted with methyl 2-methoxyacetate in the presence of hydrochloric acid to form a mixture of diastereomers of 2-(3-methoxycyclobutyl)acetic acid.", "Step 3: The mixture of diastereomers is treated with sodium bicarbonate to neutralize the acid and then with sodium hydroxide to deprotect the carboxylic acid group.", "Step 4: The resulting product is purified by recrystallization from methanol and characterized by NMR spectroscopy.", "Step 5: The purified product is a mixture of diastereomers of 2-(3-methoxycyclobutyl)acetic acid." ] } | |
Numéro CAS |
1694356-55-2 |
Nom du produit |
2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



